3-(4-Bromophenyl)-2,2-dimethylcyclobutan-1-one
Description
3-(4-Bromophenyl)-2,2-dimethylcyclobutan-1-one is a cyclobutanone derivative characterized by a strained four-membered ketone ring substituted with a 4-bromophenyl group at the 3-position and two methyl groups at the 2-position. The bromophenyl moiety contributes to its electronic and steric profile, while the dimethyl groups enhance steric hindrance, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
3-(4-bromophenyl)-2,2-dimethylcyclobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c1-12(2)10(7-11(12)14)8-3-5-9(13)6-4-8/h3-6,10H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWBORBIJZQKRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1=O)C2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2,2-dimethylcyclobutan-1-one typically involves the reaction of 4-bromobenzyl chloride with 2,2-dimethylcyclobutanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-2,2-dimethylcyclobutan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The carbonyl group in the cyclobutanone ring can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions to substitute the bromine atom.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the carbonyl group.
Major Products Formed
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Oxidation Products: Carboxylic acids or other oxidized derivatives.
Reduction Products: Alcohols or other reduced forms of the compound.
Scientific Research Applications
3-(4-Bromophenyl)-2,2-dimethylcyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-2,2-dimethylcyclobutan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interactions with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to potential biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclic Ketone Moieties
3-(4-Bromophenyl)cyclopent-2-en-1-one ()
- Structure: A five-membered cyclopentenone ring conjugated with a 4-bromophenyl group.
- Key Differences: The cyclopentenone’s conjugated enone system reduces ring strain compared to the cyclobutanone, leading to greater thermodynamic stability. Conjugation enhances electron delocalization, affecting reactivity (e.g., in Michael additions or Diels-Alder reactions).
- Implications: The cyclopentenone derivative may exhibit distinct reactivity in synthetic applications, particularly in reactions requiring conjugation or lower steric demand.
3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one Hydrochloride ()
- Structure: A cyclobutanone with a 2-bromophenyl group and an aminomethyl substituent, formulated as a hydrochloride salt.
- Key Differences: The 2-bromophenyl substitution alters electronic effects (meta-directing vs. para-directing in electrophilic substitution) compared to the 4-bromo isomer. The aminomethyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. The hydrochloride salt form improves bioavailability but may affect crystallization behavior.
- Implications : The positional isomerism (2- vs. 4-bromo) and functional group modifications could lead to divergent biological activity or crystal packing patterns .
Derivatives with Heterocyclic Systems
1,3,4-Oxadiazole Derivatives ()
Two oxadiazole-based analogues demonstrate notable anti-inflammatory activity:
1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIa)
1-(4-Bromophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIb)
| Parameter | IIIa | IIIb | Target Compound | Indomethacin |
|---|---|---|---|---|
| Anti-inflammatory Activity | 59.5% | 61.9% | Not Reported | 64.3% |
| Severity Index (SI) | 0.75 | 0.83 | Not Reported | 2.67 |
- The propan-1-one linker may improve metabolic stability compared to cyclobutanone derivatives. Lower SI values (0.75–0.83) indicate reduced toxicity compared to indomethacin (SI = 2.67) and the parent β-(4-bromobenzoyl)propionic acid (SI = 1.17) .
Chalcone Derivatives
3-(4-Bromophenyl)-1-phenylprop-2-en-1-one ()
- Structure : An α,β-unsaturated ketone (chalcone) with 4-bromophenyl and phenyl substituents.
- Key Differences: Conjugation across the enone system stabilizes the molecule, reducing electrophilicity at the carbonyl carbon compared to the strained cyclobutanone. NMR data (δ 190.32 ppm for ketone carbon) suggests strong deshielding, contrasting with cyclobutanone derivatives where ring strain may further deshield the carbonyl group. The planar chalcone structure facilitates crystallization and π-π interactions, unlike the non-planar cyclobutanone .
- Implications: Chalcones are well-studied for antimicrobial and anticancer activities, but the target cyclobutanone’s unique strain and steric effects may open pathways for novel reactivity.
Hydrogen Bonding and Crystallography ()
The target compound’s ketone oxygen and bromine atom can act as hydrogen bond acceptors, influencing crystal packing. In contrast:
- Cyclopentenone analogue: Conjugation reduces ketone basicity, weakening H-bond acceptor strength compared to cyclobutanone.
Biological Activity
3-(4-Bromophenyl)-2,2-dimethylcyclobutan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and the modulation of specific signaling pathways. This article synthesizes existing research findings on its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclobutanone structure substituted with a bromophenyl group. Its molecular formula is C12H13BrO, and its structural representation can be summarized as follows:
This unique structure contributes to its reactivity and interaction with biological targets.
Research indicates that this compound acts primarily as an inhibitor of the ERK1/2 signaling pathway. The ERK (extracellular signal-regulated kinase) pathway is crucial for regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is often implicated in various cancers.
Key Mechanistic Insights
- Inhibition of ERK1/2 Activation : The compound has been shown to inhibit the phosphorylation of ERK1/2, thereby preventing downstream signaling that promotes cell cycle progression and survival in cancer cells .
- Impact on Apoptotic Pathways : By inhibiting ERK1/2, the compound can enhance the expression of pro-apoptotic factors while reducing anti-apoptotic signals, making cancer cells more susceptible to apoptosis .
Anticancer Properties
The anticancer potential of this compound has been evaluated in various preclinical studies. The following table summarizes key findings from these studies:
These findings indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent.
Case Studies
Several case studies have highlighted the efficacy of this compound in cancer treatment:
- Study on Melanoma : A study demonstrated that treatment with the compound resulted in a marked reduction in tumor size in vivo models. Tumor samples showed increased levels of apoptotic markers compared to untreated controls .
- Breast Cancer Research : Another investigation revealed that the compound effectively inhibited proliferation in breast cancer cell lines by inducing G1 phase arrest and promoting apoptosis through ERK pathway inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
